(3beta,5alpha,22E,24S)-Stigmasta-7,22,25-trien-3-ol

Description

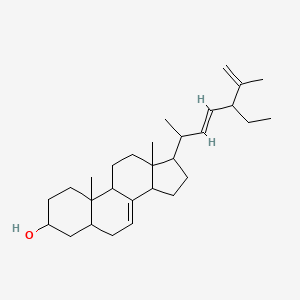

(3β,5α,22E,24S)-Stigmasta-7,22,25-trien-3-ol is a polyunsaturated sterol characterized by a conjugated triene system at positions 7, 22, and 25 of the stigmastane skeleton. Its stereochemistry includes a 3β-hydroxyl group, 5α-hydrogen, and a 24S configuration in the side chain. This compound is naturally occurring in dietary sources such as bitter melon (Momordica charantia), cucumbers, fruits, and watermelons .

Properties

IUPAC Name |

17-[(3E)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,11,20-23,25-27,30H,2,7,10,12-18H2,1,3-6H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWBKGMKWXIXEQ-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(/C=C/C(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (3beta,5alpha,22E,24S)-Stigmasta-7,22,25-trien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034196 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

34991-42-9 | |

| Record name | (3beta,5alpha,22E,24S)-Stigmasta-7,22,25-trien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034196 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

157 - 161 °C | |

| Record name | (3beta,5alpha,22E,24S)-Stigmasta-7,22,25-trien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034196 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3beta,5alpha,22E,24S)-Stigmasta-7,22,25-trien-3-ol typically involves multiple steps, starting from simpler steroidal precursors. The process often includes:

Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.

Dehydration: Removal of water molecules to form double bonds.

Isomerization: Conversion of one isomer to another to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve the use of biotechnological methods, such as microbial fermentation, where specific microorganisms are employed to produce the compound in large quantities. This method is advantageous due to its efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(3beta,5alpha,22E,24S)-Stigmasta-7,22,25-trien-3-ol undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Addition of hydrogen atoms to reduce double bonds.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-).

Major Products

Scientific Research Applications

(3beta,5alpha,22E,24S)-Stigmasta-7,22,25-trien-3-ol has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other steroidal compounds.

Biology: Studied for its role in cell membrane structure and function.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the production of pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of (3beta,5alpha,22E,24S)-Stigmasta-7,22,25-trien-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate various biochemical pathways, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations

The following table summarizes key structural differences between the target compound and its analogs:

Key Observations :

- Double Bonds : The target compound’s 7,22,25-triene system distinguishes it from analogs like stigmasta-7,22-dien-3β,5α,6α-triol, which lacks the 25-ene .

- Oxidation State : The 3β-hydroxyl group contrasts with 3-ketone derivatives (e.g., (22E,24R)-Stigmasta-4,22,25-trien-3-one) , which may influence receptor binding or metabolic stability.

- Side-Chain Stereochemistry : The 24S configuration differentiates it from 24R analogs (e.g., (22E,24R)-ergosta-7,22-dien-3β,5α,6β-triol), which are common in fungal sources .

Anticancer Potential

- Target Compound: Limited direct evidence exists, but structurally related sterols (e.g., stigmasta-7,22-dien-3β,5α,6α-triol from Chlorella sorokiniana) induce apoptosis in non-small cell lung cancer (NSCLC) cells via Bax/Bcl-2 ratio modulation and IAP protein suppression .

- Analog: (22E,24R)-Ergosta-7,22-dien-3β,5α,6β-triol from Inonotus obliquus exhibits potent antitumor activity against gastric, liver, and glioma cancer cells .

Anti-Inflammatory and Antimicrobial Effects

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.